Methyl (1,3-thiazole-4-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1,3-thiazole-4-carbonyl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1,3-thiazole-4-carbonyl)carbamate typically involves the reaction of thiazole derivatives with carbamates under specific conditions. The reaction conditions often require the presence of a base, such as potassium carbonate, and solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (1,3-thiazole-4-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require a base like potassium carbonate and solvents like methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
Methyl (1,3-thiazole-4-carbonyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (1,3-thiazole-4-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring.
Uniqueness
Methyl (1,3-thiazole-4-carbonyl)carbamate is unique due to its specific combination of the thiazole ring and carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial processes .
Properties
CAS No. |
89257-47-6 |
---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
methyl N-(1,3-thiazole-4-carbonyl)carbamate |
InChI |
InChI=1S/C6H6N2O3S/c1-11-6(10)8-5(9)4-2-12-3-7-4/h2-3H,1H3,(H,8,9,10) |
InChI Key |
DMSDONDPAUYNML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.